2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline
Brand Name: Vulcanchem
CAS No.: 19904-37-1
VCID: VC21296653
InChI: InChI=1S/C17H12N2O2/c1-2-4-15-14(3-1)18-10-13(19-15)7-5-12-6-8-16-17(9-12)21-11-20-16/h1-10H,11H2/b7-5+
SMILES: C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3
Molecular Formula: C17H12N2O2
Molecular Weight: 276.29 g/mol

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline

CAS No.: 19904-37-1

Cat. No.: VC21296653

Molecular Formula: C17H12N2O2

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline - 19904-37-1

Specification

CAS No. 19904-37-1
Molecular Formula C17H12N2O2
Molecular Weight 276.29 g/mol
IUPAC Name 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline
Standard InChI InChI=1S/C17H12N2O2/c1-2-4-15-14(3-1)18-10-13(19-15)7-5-12-6-8-16-17(9-12)21-11-20-16/h1-10H,11H2/b7-5+
Standard InChI Key LGIOSNXCCIPHHL-FNORWQNLSA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4N=C3
SMILES C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator